
2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide
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Overview
Description
2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide is an organic compound that contains a bromine atom, a dimethylphenoxy group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide typically involves the reaction of 4-bromo-3,5-dimethylphenol with cyclohexylamine and acetic anhydride. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the acetamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates such as 4-bromo-3,5-dimethylphenol and its subsequent reaction with cyclohexylamine. The process may be optimized for yield and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide can undergo various types of chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromo derivative.
Reduction: The acetamide group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used for substitution reactions.
Major Products Formed
Oxidation: Bromo derivatives.
Reduction: Amines.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide involves its interaction with specific molecular targets and pathways. The bromine atom and the acetamide group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,5-dimethylphenol: A precursor in the synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide.
2-(4-bromo-3,5-dimethylphenoxy)acetonitrile: Another derivative with similar structural features.
2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide: A compound with a different substituent on the acetamide group.
Uniqueness
This compound is unique due to the presence of the cyclohexyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2/c1-11-8-14(9-12(2)16(11)17)20-10-15(19)18-13-6-4-3-5-7-13/h8-9,13H,3-7,10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLQZMORKGYYLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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